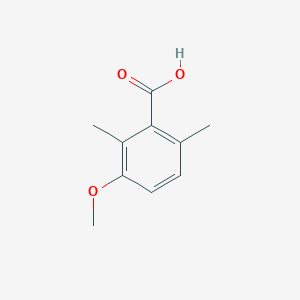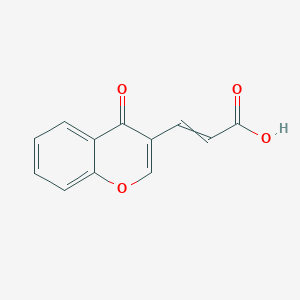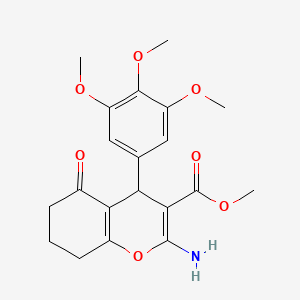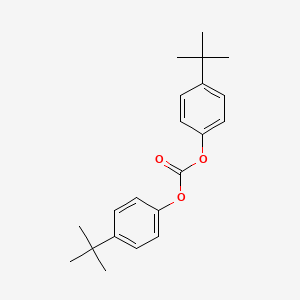![molecular formula C8H9N3OS B12448928 Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- CAS No. 7420-37-3](/img/structure/B12448928.png)
Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- is a chemical compound known for its unique structure and properties It is a derivative of hydrazinecarbothioamide, where the hydrazine group is bonded to a 3-hydroxyphenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- typically involves the reaction of hydrazinecarbothioamide with 3-hydroxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the hydrazine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxidized phenyl compounds, and substituted phenyl derivatives. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide, 2-[(3,5-dichloro-2-hydroxyphenyl)methylene]-: This compound has similar structural features but includes chlorine atoms, which may alter its reactivity and applications.
(E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide: This compound has a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biomolecules
Propiedades
Número CAS |
7420-37-3 |
|---|---|
Fórmula molecular |
C8H9N3OS |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
[(3-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-2-1-3-7(12)4-6/h1-5,12H,(H3,9,11,13) |
Clave InChI |
OUKYJMFNAHUPKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-butyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B12448848.png)
![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)



![2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448867.png)


![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)


![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B12448904.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B12448909.png)
